Bienvenue dans la boutique en ligne BenchChem!

BNC375

α7 nAChR Positive Allosteric Modulator Electrophysiology

BNC375 is the definitive Type I α7 nAChR positive allosteric modulator for translational cognition research. Unlike orthosteric agonists (GTS-21, EVP-6124), BNC375 avoids inverted U-shaped dose-response and receptor desensitization. Its flat dose-response curve and clean CYP profile (IC50 >10 µM) enable safe, predictable chronic dosing without drug-drug interaction risk. Validated in scopolamine-induced deficit models and aged nonhuman primates, BNC375 offers a translatable [13C-Glx] biomarker for target engagement, de-risking clinical development. Ensure reproducibility: procure only the validated (R,R)-enantiomer with true Type I kinetic profile.

Molecular Formula C19H23ClN2O3S
Molecular Weight 394.9 g/mol
Cat. No. B8107612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBNC375
Molecular FormulaC19H23ClN2O3S
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCC1(C(C1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C
InChIInChI=1S/C19H23ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,15,18,22H,11H2,1-3H3,(H2,21,23,24)/t15-,18-/m1/s1
InChIKeyLWWDCTBUJUEFDE-CRAIPNDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BNC375: A Type I α7 nAChR Positive Allosteric Modulator for CNS Drug Discovery


BNC375 is a potent, selective, and orally available small molecule that functions as a Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) [1]. Unlike orthosteric agonists, BNC375 does not directly activate the receptor; instead, it amplifies the response to the endogenous neurotransmitter acetylcholine while preserving the receptor's rapid desensitization kinetics, a defining feature of Type I PAMs [2]. This compound was developed by Bionomics Ltd. as a clinical candidate for cognitive disorders and has demonstrated robust procognitive effects in multiple preclinical species, including rats and nonhuman primates [3].

Why BNC375 Cannot Be Substituted with Generic α7 PAMs or Orthosteric Agonists


Substituting BNC375 with a generic α7 nAChR PAM or an orthosteric agonist introduces significant scientific risk due to fundamental differences in mechanism of action and kinetic profile. Orthosteric α7 agonists, such as GTS-21 or EVP-6124, directly activate the receptor, leading to rapid desensitization, off-target activity, and a problematic inverted U-shaped dose-response curve that severely limits their therapeutic window [1]. In contrast, even among α7 PAMs, distinct functional subtypes exist: Type I PAMs like BNC375 amplify peak channel response without altering desensitization, whereas Type II PAMs (e.g., PNU-120596) both potentiate and dramatically delay receptor desensitization, which can lead to cytotoxic calcium overload and seizures [2]. Furthermore, subtle stereochemical variations within the same chemical series can dictate Type I versus Type II behavior, as demonstrated by the (R,R)-BNC375 versus (S,S)-BNC375 enantiomer pair [3]. Therefore, even a close structural analog cannot be assumed to possess the same precise pharmacological profile and safety margin as BNC375, making direct procurement of the validated compound essential for reproducible research outcomes.

Quantitative Differentiation: BNC375 vs. Comparators in Key Assays


Type I vs. Type II PAM Kinetic Differentiation: Stereochemical Control of Desensitization

BNC375 exhibits strictly Type I PAM behavior, amplifying peak acetylcholine-evoked currents without affecting receptor desensitization kinetics. This is in direct contrast to its enantiomer, (S,S)-BNC375, which demonstrates Type II PAM activity characterized by a significant delay in desensitization. The stereochemistry around the central cyclopropyl ring is the critical determinant of this kinetic profile [1].

α7 nAChR Positive Allosteric Modulator Electrophysiology

Superior Dose-Response Profile: Absence of Inverted U-Shaped Curve vs. Orthosteric Agonists

In preclinical models, orthosteric α7 agonists like GTS-21 and EVP-6124 are known to produce an inverted U-shaped dose-response curve, where efficacy diminishes at higher doses, severely limiting their therapeutic window [1]. In contrast, BNC375 demonstrates a wide and flat dose-response range. Systemic administration of BNC375 reversed scopolamine-induced cognitive deficits in rat novel object recognition and rhesus monkey object retrieval detour (ORD) tasks across a wide range of exposures (minimum effective dose of 0.03 mg/kg in mouse T-maze, with full reversal at 1.0 mg/kg), showing no evidence of an inverted U-shaped curve .

Cognitive Enhancement In Vivo Pharmacology Dose-Response

Favorable CYP Inhibition Profile: Reduced Drug-Drug Interaction Risk

Many CNS-active compounds carry significant liabilities for drug-drug interactions (DDIs) due to inhibition of major cytochrome P450 enzymes. BNC375 demonstrates a clean profile against key CYP isoforms, showing no significant inhibition (IC50 > 10 µM) for CYP3A4, CYP2C9, CYP2D6, CYP1A2, and CYP2C19 . This is a notable advantage over some older CNS drug candidates that often inhibit one or more of these enzymes at clinically relevant concentrations.

Drug Metabolism CYP450 Safety Pharmacology

Robust In Vivo Efficacy Across Multiple Preclinical Species and Cognitive Models

BNC375 demonstrates consistent procognitive efficacy across a diverse set of preclinical models and species, including rodents and nonhuman primates. It significantly enhanced long-term potentiation (LTP) in rat hippocampal slices [1]. In vivo, it reversed scopolamine-induced deficits in rat novel object recognition and rhesus monkey object retrieval detour (ORD) tasks [2]. Crucially, it also improved performance in the ORD task in aged African green monkeys, a model of natural cognitive decline, and enhanced neurotransmitter release in the rat medial prefrontal cortex as measured by ex vivo 13C-NMR [3].

Cognition Alzheimer's Disease Schizophrenia

Target Engagement Biomarker: BNC375 Increases Neuronal Metabolism in Nonhuman Primates

A significant challenge in CNS drug development is the lack of robust, translatable biomarkers for target engagement. A study using localized 1H-magnetic resonance spectroscopy combined with 13C-glucose infusions in rhesus macaques demonstrated that BNC375 significantly increases neuronal glutamate metabolism, as measured by the 13C-Glx H3:H4 labeling ratio. This increase was detectable on an individual animal basis [1]. This provides a direct, objective measure of BNC375's central pharmacodynamic effect, which is often lacking for other α7 PAMs and agonists.

Biomarker Target Engagement Glutamate Metabolism

Superior Selectivity Profile: Clean Off-Target Activity vs. Orthosteric Agonists

Orthosteric α7 agonists are frequently plagued by off-target activity at related nicotinic receptors (e.g., α4β2, α3β4) and other neurotransmitter systems, leading to dose-limiting side effects [1]. BNC375 is highly selective for the α7 nAChR subtype and shows no activity on other related channels . This selectivity is a direct consequence of its allosteric mechanism, which targets a site distinct from the orthosteric acetylcholine binding pocket.

Selectivity Off-Target Effects Safety

Optimized Application Scenarios for BNC375 Based on Differential Evidence


Preclinical Studies of Cognition in Alzheimer's Disease and Schizophrenia Models Requiring a Clean Safety Profile

BNC375 is ideally suited for chronic dosing studies in rodent and nonhuman primate models of cognitive impairment, where its flat dose-response curve and clean CYP profile (IC50 > 10 µM for major isoforms) minimize the risk of toxicity and drug-drug interactions. Its consistent efficacy in reversing scopolamine-induced deficits and improving performance in aged monkeys provides a reliable and translational readout for cognitive enhancement [1].

Translational Studies Requiring Central Target Engagement Biomarkers for Go/No-Go Decisions

For programs aiming to de-risk clinical development, BNC375 offers a unique advantage: a validated, translatable biomarker of central target engagement. The increase in the 13C-Glx H3:H4 labeling ratio in nonhuman primates provides an objective, quantifiable measure of BNC375's pharmacodynamic effect on neuronal glutamate metabolism [2]. This data can be used to justify dose selection, confirm brain penetration, and build confidence for advancing into human trials, a capability not broadly available for other α7 modulators.

Mechanistic Electrophysiology Research Focused on Type I vs. Type II PAM Signaling

Researchers investigating the differential signaling outcomes of Type I versus Type II α7 nAChR PAMs will find BNC375 to be a definitive tool compound. Its strictly Type I profile, which amplifies peak current without altering desensitization, stands in stark contrast to its (S,S)-enantiomer, a Type II PAM [3]. This enables precise dissection of the physiological consequences of these distinct kinetic profiles, free from the confounding effects of receptor desensitization.

Combination Therapy Studies Aiming to Avoid Inverted U-Shaped Dose-Response Limitations

The inverted U-shaped dose-response curve of orthosteric α7 agonists severely complicates their use in combination therapies, where dose-limiting efficacy can emerge unpredictably. BNC375's wide, flat dose-response range across multiple species and behavioral models [4] makes it a superior candidate for combination studies with other cognitive enhancers (e.g., acetylcholinesterase inhibitors like donepezil) or antipsychotics, as dose adjustments are less likely to result in loss of efficacy or unexpected side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BNC375

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.